1-(2-Phenoxyethyl)aziridine-2-carbonitrile
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Overview
Description
1-(2-Phenoxyethyl)aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a phenoxyethyl group, and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The phenoxyethyl group introduces aromaticity and potential for various interactions, while the nitrile group adds further reactivity and potential for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenoxyethylamine with a suitable nitrile precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve large-scale cyclization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Safety measures are crucial due to the high reactivity and potential toxicity of aziridines.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-amino thiols, and other derivatives.
Oxidation and Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4). Oxidation reactions can also occur, particularly at the phenoxyethyl group.
Substitution Reactions: The phenoxyethyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
β-Amino Alcohols: Formed from nucleophilic ring-opening with alcohols
β-Amino Thiols: Formed from nucleophilic ring-opening with thiols
Primary Amines: Formed from the reduction of the nitrile group
Scientific Research Applications
1-(2-Phenoxyethyl)aziridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers and coatings, where its reactivity can be harnessed for crosslinking and other modifications.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. The nitrile group can also participate in interactions with proteins and other biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
2-Phenoxyethylamine: Shares the phenoxyethyl group but lacks the aziridine ring and nitrile group.
Aziridine-2-carboxylic acid: Contains the aziridine ring and carboxylic acid group, used in the synthesis of β-amino acids.
Uniqueness
1-(2-Phenoxyethyl)aziridine-2-carbonitrile is unique due to the combination of the aziridine ring, phenoxyethyl group, and nitrile group. This combination imparts high reactivity, potential for diverse chemical transformations, and significant biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
75985-17-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-8-10-9-13(10)6-7-14-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2 |
InChI Key |
ZLSLEZUJHZYRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCOC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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